molecular formula C13H14O4 B1471068 (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane CAS No. 2200278-72-2

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B1471068
CAS No.: 2200278-72-2
M. Wt: 234.25 g/mol
InChI Key: BYKNJRIVJRIKQC-JVASRFHESA-N
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Description

The compound "(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane" is a tricyclic organic molecule characterized by a fused ring system containing four oxygen atoms and a phenyl substituent. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . The compound’s structure includes a tetraoxatricyclo[5.4.0.0²,⁴]undecane backbone, which distinguishes it from simpler cyclic ethers due to its rigidity and oxygen-rich framework.

Properties

IUPAC Name

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJRIVJRIKQC-JVASRFHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through the reaction of D-mannitol with benzaldehyde under acidic conditions to form the benzylidene protective group . The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets and pathways. The benzylidene protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective deprotection is crucial for the synthesis of complex molecules such as nucleosides and oligonucleotides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous tricyclic systems, focusing on stereochemistry, functional groups, and heteroatom substitutions. Key findings are summarized in Table 1.

Table 1: Comparative Analysis of Tricyclic Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences Reference
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane C₁₃H₁₄O₄ 234.25 Phenyl, tetraoxa (1R,2R,4R,7R) stereochemistry; oxygen-dominated ring system
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane C₁₃H₁₄O₄ 234.25 Phenyl, tetraoxa Stereoisomer with (1R,2S,4S,7R) configuration; altered spatial arrangement
(1R,3R,4S,7R,8R,11R)-4-methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one C₂₆H₂₂N₂O₅S 474.53 Nitrophenyl, thia, aza, keto Incorporates sulfur (thia) and nitrogen (aza); nitro group enhances reactivity
(1S,3S,4R,7R,11R)-3,4,8,8-tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane C₁₅H₂₆ 204.36 Methyl groups Hydrocarbon-rich structure; no oxygen atoms; distinct [5.3.1.0⁴,¹¹] ring system
3,8,11-Trioxatetracyclo[4.4.1.0²,⁴.0⁷,⁹]undecane C₈H₁₀O₃ 154.16 Trioxa Smaller trioxa framework; lacks phenyl substituents

Key Findings

Stereochemical Variations :
The stereoisomer (1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane shares the same molecular formula and weight as the target compound but exhibits distinct spatial arrangement due to differences at positions 2 and 4 . Such stereochemical divergence can lead to variations in crystallinity, solubility, and biological activity.

Heteroatom Substitutions: The introduction of sulfur (thia) and nitrogen (aza) in ’s compound significantly alters reactivity. The nitro group (-NO₂) enhances electrophilic character, making it more reactive in substitution reactions compared to the target compound’s oxygen-dominated system .

Hydrocarbon vs. Oxygen-Rich Systems :
Compounds like (1S,3S,4R,7R,11R)-3,4,8,8-tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane lack oxygen atoms, resulting in higher hydrophobicity (logP ~5.8) compared to the target compound’s polar tetraoxa framework. This impacts their applications, e.g., in lipid-soluble drug formulations vs. polar solvents.

Ring System Complexity :
The trioxatetracyclo[4.4.1.0²,⁴.0⁷,⁹]undecane demonstrates how smaller ring systems with fewer substituents reduce molecular weight (154.16 g/mol) and simplify synthesis but limit functional versatility.

Research Implications

  • Stereochemistry : The target compound’s (1R,2R,4R,7R) configuration may favor specific crystal packing, as inferred from crystallography tools like SHELXL and WinGX .
  • Functional Group Engineering : Substituting oxygen with sulfur or nitrogen (e.g., ) opens pathways for designing bioactive molecules, though synthetic challenges increase due to heteroatom incorporation .
  • In contrast, methyl-substituted analogs () may serve as hydrophobic scaffolds in fragrance or fuel additives .

Biological Activity

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O4C_{13}H_{14}O_4 with a molecular weight of 234.25 g/mol. Its structure includes multiple oxygen atoms integrated into a bicyclic framework, which influences its reactivity and interaction with biological systems.

The biological activity of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is primarily attributed to its ability to interact with various enzymes involved in carbohydrate metabolism. The benzylidene moiety enhances the stability of the compound and allows it to participate in enzymatic reactions without rapid degradation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that it can scavenge free radicals, reducing oxidative stress in cellular environments.
  • Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains.
  • Enzyme Inhibition : It has been noted to inhibit specific enzymes linked to metabolic pathways in cells.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antioxidant propertiesDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Assess antimicrobial effectsShowed inhibition of growth in Gram-positive bacteria at concentrations of 50 µg/mL.
Study 3Investigate enzyme inhibitionInhibited α-glucosidase activity by 45% at a concentration of 100 µM.

Comparative Analysis

When compared to similar compounds such as 1,3-Dibenzylidene-D-sorbitol and 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane shows distinct advantages in terms of stability and specificity towards certain enzymes involved in carbohydrate metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Reactant of Route 2
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

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